molecular formula C22H20F3N3O5 B4088195 methyl 6-methyl-2-oxo-4-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

methyl 6-methyl-2-oxo-4-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B4088195
M. Wt: 463.4 g/mol
InChI Key: PUGHJUQRAHFNCY-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-oxo-4-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-2-oxo-4-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea or its analogues . This reaction is followed by further modifications to introduce the trifluoromethyl group and other substituents.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation, solvent-free conditions, and various catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-oxo-4-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include Lawesson’s reagent for thioxo derivatives, methyl bromoacetate for alkylation, and various N-nucleophiles, amines, and hydrazines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interaction with Lawesson’s reagent can yield thioxo derivatives, while alkylation with methyl bromoacetate can produce alkylated pyrimidines .

Scientific Research Applications

Methyl 6-methyl-2-oxo-4-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anticancer drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 6-methyl-2-oxo-4-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in methyl 6-methyl-2-oxo-4-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate imparts unique chemical and biological properties, making it distinct from other similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in drug development .

Properties

IUPAC Name

methyl 6-methyl-2-oxo-4-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O5/c1-12-18(20(30)32-2)19(28-21(31)26-12)13-5-3-8-16(9-13)33-11-17(29)27-15-7-4-6-14(10-15)22(23,24)25/h3-10,19H,11H2,1-2H3,(H,27,29)(H2,26,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGHJUQRAHFNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 6-methyl-2-oxo-4-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
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methyl 6-methyl-2-oxo-4-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
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methyl 6-methyl-2-oxo-4-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
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methyl 6-methyl-2-oxo-4-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
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methyl 6-methyl-2-oxo-4-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
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methyl 6-methyl-2-oxo-4-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

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